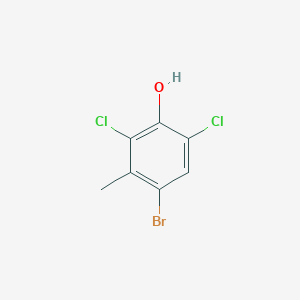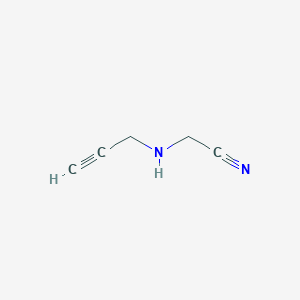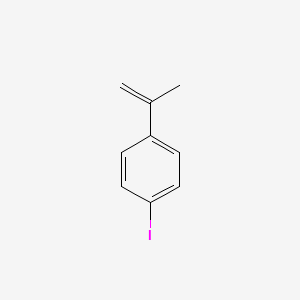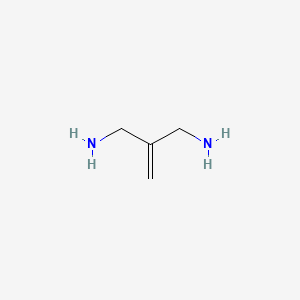![molecular formula C19H13ClI2N6O2 B3053852 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide CAS No. 5657-20-5](/img/no-structure.png)
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide
カタログ番号 B3053852
CAS番号:
5657-20-5
分子量: 646.6 g/mol
InChIキー: ZHIAKSVTYSRRAL-AUEPDCJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a tetrazolyl group attached to a chlorophenyl group, and a diiodo-prop-2-ynoxyphenyl group attached to an acetamide group .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm^3, a molar refractivity of 133.7±0.5 cm^3, and a molar volume of 334.5±7.0 cm^3 . It has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .科学的研究の応用
Anticancer Activity
- A study by Evren et al. (2019) discusses the synthesis and biological evaluation of related compounds for anticancer activity, focusing on their selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019).
Photovoltaic Efficiency
- Mary et al. (2020) examined the potential use of similar compounds in dye-sensitized solar cells (DSSCs), highlighting their light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Antioxidant Activity
- The antioxidant properties of pyrazole-acetamide derivatives were explored by Chkirate et al. (2019), revealing significant antioxidant activity in in vitro studies (Chkirate et al., 2019).
Antibacterial Agents
- Research by Desai et al. (2008) discusses the synthesis and evaluation of 4-oxo-thiazolidines and 2-oxo-azetidines, highlighting their potential as antibacterial agents against various bacteria (Desai et al., 2008).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative, closely related to the compound , was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Dye Intermediate Market
- Drabina et al. (2009) investigated the characterization and synthesis of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a compound relevant to the dye intermediate market, which relates to the compound of interest (Drabina et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the tetrazole derivative, which is synthesized from the corresponding amine and sodium azide. The second intermediate is the propargyl ether derivative, which is synthesized from the corresponding phenol and propargyl bromide. The two intermediates are then coupled together using a condensation reaction to form the final product.", "Starting Materials": [ "2-chloroaniline", "sodium azide", "3,5-diiodo-2-prop-2-ynol", "4-(2-chlorophenyl)-1H-tetrazole-5-amine", "4-hydroxy-3,5-diiodo-2-prop-2-ynylbenzene" ], "Reaction": [ "Step 1: Synthesis of 4-(2-chlorophenyl)-1H-tetrazole-5-amine from 2-chloroaniline and sodium azide using a Cu(I)-catalyzed azide-alkyne cycloaddition reaction.", "Step 2: Synthesis of 4-hydroxy-3,5-diiodo-2-prop-2-ynylbenzene from 3,5-diiodo-2-prop-2-ynol and phenol using a Williamson ether synthesis reaction.", "Step 3: Coupling of the two intermediates using a condensation reaction to form the final product, 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide." ] } | |
CAS番号 |
5657-20-5 |
分子式 |
C19H13ClI2N6O2 |
分子量 |
646.6 g/mol |
IUPAC名 |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13ClI2N6O2/c1-2-7-30-18-12(8-13(21)9-16(18)22)10-23-24-17(29)11-28-26-19(25-27-28)14-5-3-4-6-15(14)20/h1,3-6,8-10H,7,11H2,(H,24,29)/b23-10+ |
InChIキー |
ZHIAKSVTYSRRAL-AUEPDCJTSA-N |
異性体SMILES |
C#CCOC1=C(C=C(C=C1I)I)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
正規SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Bromo-2,6-dichloro-3-methylphenol
56037-74-2
5-Isopropenyl-2-methylpyridine
56057-93-3
2-[Imino(phenyl)methyl]aniline
5606-41-7




![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)

![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)


![[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B3053778.png)




![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)

![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)